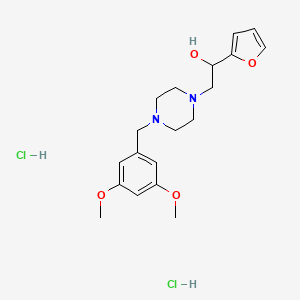
2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the piperazine class of compounds and is known for its unique structure and properties. In
Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Novel Derivative Synthesis: A study by Kumar et al. (2017) discusses the synthesis of novel derivatives that include a furan-2-yl component. These compounds were tested for antidepressant and antianxiety activities, with some showing significant effects.
Antimicrobial and Antibacterial Activities
- Antimicrobial Studies: The antimicrobial activity of compounds containing furan-2-yl and piperazine structures was evaluated in studies like those conducted by Nishat et al. (2007). They synthesized a novel macrocycle with these components and tested its effectiveness against various bacteria and fungi.
- Antibacterial Effectiveness: The work of Kumar and Mazumdar (2021) highlights the synthesis of Terazosin hydrochloride derivatives and their evaluation for antibacterial activity against multiple bacteria.
Chemical Synthesis and Characterization
- Chemical Structure and Reaction Mechanisms: Research by Gutnov et al. (1999) and Castro et al. (1986) explores the synthesis of benzofuran derivatives and the rearrangement mechanisms of cyclic O,N-acetals derived from acylquinones and enamines, respectively.
Anticancer and Antiproliferative Activities
- Anticancer Potential: A study by Al-Wahaibi et al. (2021) synthesized oxadiazole derivatives with piperazine components, evaluating their anti-proliferative activities against various cancer cell lines.
Polymerization and Material Science
- Polymer Synthesis: Research in the field of material science, such as the work by Hattori and Kinoshita (1979), involves the synthesis of polyamides using components like piperazine, showcasing applications in polymer chemistry.
properties
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4.2ClH/c1-23-16-10-15(11-17(12-16)24-2)13-20-5-7-21(8-6-20)14-18(22)19-4-3-9-25-19;;/h3-4,9-12,18,22H,5-8,13-14H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIHCFZVFQJOIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC(C3=CC=CO3)O)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2354474.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2354475.png)
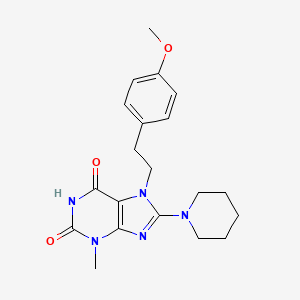
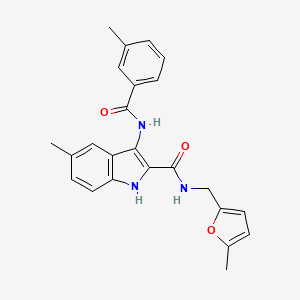


![Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2354485.png)

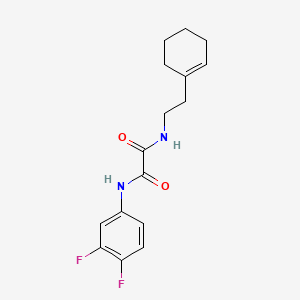
![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B2354491.png)
![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2354492.png)
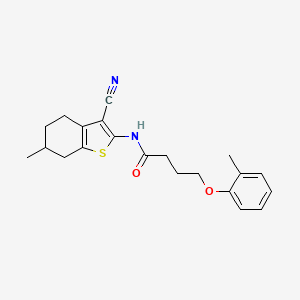
![7-(Bromomethyl)spiro[2.5]octane](/img/structure/B2354496.png)
![6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2354497.png)